
Boc-Arg(Z)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyloxycarbonyl-L-arginine (N-benzyloxycarbonyl)-OH: is a protected form of the amino acid arginine. It is commonly used in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds. The compound is characterized by the presence of a tert-butyloxycarbonyl group protecting the amino group and a benzyloxycarbonyl group protecting the guanidino group of arginine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The compound is often synthesized using solid-phase peptide synthesis techniques. The process involves attaching the amino acid to a resin, followed by sequential addition of protected amino acids.
Solution-Phase Synthesis: In solution-phase synthesis, the compound is synthesized by reacting N-tert-butyloxycarbonyl-L-arginine with N-benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of N-tert-Butyloxycarbonyl-L-arginine (N-benzyloxycarbonyl)-OH typically involves large-scale solid-phase peptide synthesis. The process is automated to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The compound undergoes deprotection reactions to remove the tert-butyloxycarbonyl and benzyloxycarbonyl groups.
Coupling Reactions: It participates in coupling reactions to form peptide bonds.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the tert-butyloxycarbonyl group.
Hydrogen Fluoride: Used for deprotection of the benzyloxycarbonyl group.
Carbodiimides and Hydroxybenzotriazole: Used in coupling reactions to form peptide bonds.
Major Products Formed:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides for research and therapeutic purposes.
Biology:
Protein Engineering: Utilized in the synthesis of modified proteins for studying protein function and interactions.
Medicine:
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
The compound exerts its effects by protecting the amino and guanidino groups of arginine during peptide synthesis. The tert-butyloxycarbonyl group prevents unwanted reactions at the amino group, while the benzyloxycarbonyl group protects the guanidino group. These protective groups are removed under specific conditions to allow the formation of peptide bonds .
Comparison with Similar Compounds
- N-tert-Butyloxycarbonyl-L-lysine (N-benzyloxycarbonyl)-OH
- N-tert-Butyloxycarbonyl-L-histidine (N-benzyloxycarbonyl)-OH
Uniqueness: N-tert-Butyloxycarbonyl-L-arginine (N-benzyloxycarbonyl)-OH is unique due to the presence of the guanidino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides containing arginine residues .
Properties
IUPAC Name |
(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDCZFJSCZHUMM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
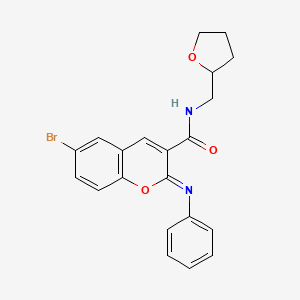

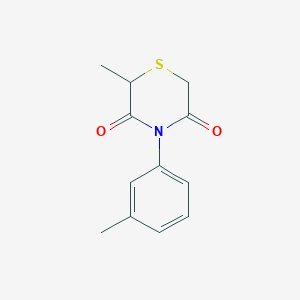
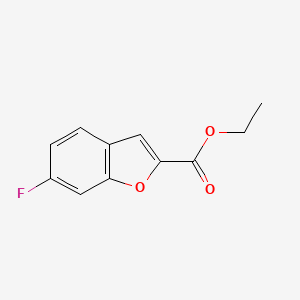
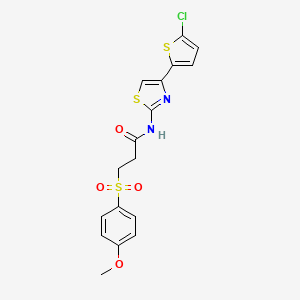

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777959.png)
![1-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2777960.png)
![methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B2777961.png)
![N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2777965.png)


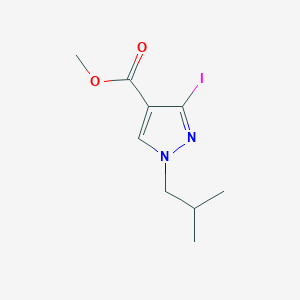
![N-(1-cyanocycloheptyl)-2-{[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777970.png)
